Cas no 2220148-30-9 (Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate)
Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl (3R)-1-[(2-chloro-6-ethyl-4-pyridinyl)carbonyl]-3-piperidinecarboxylate
- Z1947633794
- AKOS034821075
- EN300-6712011
- 2220148-30-9
- Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate
-
- Inchi: 1S/C16H21ClN2O3/c1-3-13-8-12(9-14(17)18-13)15(20)19-7-5-6-11(10-19)16(21)22-4-2/h8-9,11H,3-7,10H2,1-2H3/t11-/m1/s1
- InChI Key: SVOSRNXYRNJFEZ-LLVKDONJSA-N
- SMILES: ClC1=CC(=CC(CC)=N1)C(N1CCC[C@@H](C(=O)OCC)C1)=O
Computed Properties
- Exact Mass: 324.1240702g/mol
- Monoisotopic Mass: 324.1240702g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 59.5Ų
Experimental Properties
- Density: 1.218±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 470.6±45.0 °C(Predicted)
- pka: 0.42±0.10(Predicted)
Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6712011-0.05g |
2220148-30-9 | 90% | 0.05g |
$212.0 | 2023-07-08 |
Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate
Research Brief on Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate (CAS: 2220148-30-9)
Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate (CAS: 2220148-30-9) is a novel chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique piperidine and pyridine structural motifs, has shown promising potential in various therapeutic applications, particularly in the development of small-molecule inhibitors targeting specific enzymatic pathways. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate involves a multi-step process that includes the coupling of 2-chloro-6-ethylpyridine-4-carboxylic acid with (3R)-piperidine-3-carboxylic acid ethyl ester. Recent studies have optimized this synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's stereochemistry, particularly the (3R) configuration, has been identified as critical for its biological activity, as enantiomeric impurities can significantly reduce efficacy.
In terms of biological activity, Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate has demonstrated potent inhibitory effects against a range of enzymes, including kinases and proteases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits nanomolar affinity for a specific kinase implicated in inflammatory diseases. The study utilized X-ray crystallography to elucidate the binding mode, revealing that the chloro-ethylpyridine moiety interacts with a hydrophobic pocket in the enzyme's active site, while the piperidine ring forms hydrogen bonds with key residues.
Further preclinical evaluations have explored the compound's pharmacokinetic properties. Animal studies indicate that Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate has favorable oral bioavailability and a half-life suitable for once-daily dosing. However, challenges such as metabolic stability and potential off-target effects remain areas of active investigation. Researchers are currently exploring structural modifications to address these limitations while preserving the compound's therapeutic efficacy.
The therapeutic potential of this compound extends beyond kinase inhibition. Recent in vitro studies suggest that it may also modulate G-protein-coupled receptors (GPCRs), opening new avenues for treating neurological disorders. A 2024 preprint on bioRxiv highlighted its ability to cross the blood-brain barrier, a critical feature for central nervous system (CNS) drug development. These findings position Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate as a versatile scaffold for further medicinal chemistry optimization.
In conclusion, Ethyl (3R)-1-(2-chloro-6-ethylpyridine-4-carbonyl)piperidine-3-carboxylate (CAS: 2220148-30-9) represents a promising candidate for drug development, with applications spanning inflammatory diseases, oncology, and neurology. Ongoing research aims to refine its pharmacological profile and advance it toward clinical trials. The compound's unique structural features and broad biological activity underscore its potential to address unmet medical needs in multiple therapeutic areas.
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